(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18103498
InChI: InChI=1S/C20H19NO6/c22-17-9-21(11-20(17,26)18(23)24)19(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,22,26H,9-11H2,(H,23,24)/t17-,20+/m1/s1
SMILES:
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18103498

Molecular Formula: C20H19NO6

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
IUPAC Name (3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C20H19NO6/c22-17-9-21(11-20(17,26)18(23)24)19(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,22,26H,9-11H2,(H,23,24)/t17-,20+/m1/s1
Standard InChI Key GZNDUZZUKUBTHS-XLIONFOSSA-N
Isomeric SMILES C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O
Canonical SMILES C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O

Introduction

Structural and Stereochemical Features

The queried compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with distinct stereochemical and functional group arrangements. The (3S,4R) configuration specifies the absolute stereochemistry at positions 3 and 4 of the ring. Key substituents include:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the nitrogen (N1), serving as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) .

  • Hydroxyl (-OH) groups at positions 3 and 4, which introduce polarity and hydrogen-bonding capacity.

  • A carboxylic acid (-COOH) at position 3, enabling conjugation or salt formation.

CAS No.Molecular FormulaMolecular Weight (g/mol)SubstituentsStereochemistrySource
346610-79-5 C25H28N2O6452.51N1: Boc; C4: Fmoc-amino; C3: COOH(3S,4R)AChemBlock
273222-06-3 C25H28N2O6452.51N1: Fmoc; C4: Boc-amino; C2: COOH(2S,4R)PubChem
205526-30-3 C24H18F3NO4441.40Fmoc-protected L-phenylalanine with 3,4,5-trifluoro substitution(S)ChemScene
2307105-62-8 C26H30N2O6466.50N1: Fmoc; C4: Boc-aminomethyl; C3: COOH(3S,4R)PubChem

Stereochemical and Functional Trends

  • Stereochemical Influence: The (3S,4R) configuration in and ensures spatial orientation critical for interactions in chiral environments, such as enzyme active sites .

  • Protecting Group Strategies: Fmoc at N1 (as in and ) allows orthogonal deprotection under mild basic conditions (e.g., piperidine), while tert-butoxycarbonyl (Boc) groups require acidic conditions (e.g., trifluoroacetic acid) .

  • Carboxylic Acid Positioning: Carboxylic acids at C3 ( , ) or C2 ( ) enable diversification via amide bond formation or esterification.

Synthetic Considerations

Pyrrolidine Ring Formation

Pyrrolidine cores are typically synthesized via:

  • Cyclization Reactions: Intramolecular nucleophilic substitution or reductive amination of linear precursors.

  • Chiral Auxiliaries: Use of Evans oxazolidinones or Oppolzer sultams to enforce stereochemistry .

Functionalization Strategies

Challenges and Future Directions

  • Synthetic Complexity: Introducing vicinal diols while preserving stereochemical integrity requires optimized conditions.

  • Stability Studies: The impact of adjacent hydroxyl and carboxylic acid groups on shelf life and in vivo performance remains unexplored.

  • Biological Screening: Prioritize assays targeting hydroxyl-dependent processes (e.g., glycosidase inhibition or antioxidant activity).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator